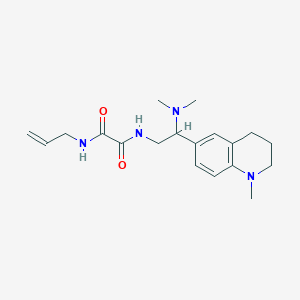

N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Description

N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a structurally complex oxalamide derivative featuring an allyl group, a dimethylaminoethyl chain, and a 1-methyltetrahydroquinoline moiety.

Properties

IUPAC Name |

N'-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-prop-2-enyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O2/c1-5-10-20-18(24)19(25)21-13-17(22(2)3)15-8-9-16-14(12-15)7-6-11-23(16)4/h5,8-9,12,17H,1,6-7,10-11,13H2,2-4H3,(H,20,24)(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXQYPGMTJBMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC=C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a complex organic compound with the potential for significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Molecular Formula: C19H28N4O2

Molecular Weight: 344.5 g/mol

CAS Number: 922118-92-1

The compound features an oxalamide core linked to an allyl group and a dimethylamino-substituted tetrahydroquinoline moiety. This unique structure suggests potential interactions with various biological targets, including enzymes and receptors.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways.

Quantitative data regarding binding affinities and biological efficacy are essential for further understanding its mechanism.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Effects: Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.

- Antiviral Properties: The compound may show activity against viral pathogens through interference with viral replication processes.

Antiviral Mechanisms

Research on related compounds has demonstrated their ability to inhibit viral entry into host cells. For instance, some oxalamide derivatives have been shown to disrupt the interaction between viral proteins and host cell receptors. This suggests that this compound could similarly interfere with viral mechanisms .

Comparative Analysis

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| This compound | 344.5 g/mol | Potential anticancer and antiviral activity |

| N1-(2-fluorophenyl)-N2-(dimethylamino)oxalamide | 320.4 g/mol | Cytotoxic effects on cancer cells |

| N1-benzyl-N2-(pyridinyl)oxalamide | 365.5 g/mol | Antiviral activity against influenza virus |

This table highlights the molecular weights and biological activities of related compounds to provide context for the potential efficacy of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Analogs

A closely related compound, N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]naphthalene-1-sulfonamide (), shares the same dimethylaminoethyl-tetrahydroquinoline backbone but replaces the oxalamide group with a sulfonamide. Key differences include:

- Electronic Effects : Sulfonamides are more acidic (pKa ~10) than oxalamides (pKa ~15–18), altering hydrogen-bonding capacity and solubility.

- Synthetic Accessibility : Sulfonamides are typically synthesized via sulfonation of amines, whereas oxalamides require coupling of oxalic acid derivatives, which may involve different reaction conditions .

Zinc-Oxalamide Complexes

The dinuclear zinc complex N-[2-(dimethylamino)ethyl]-N'-(2-hydroxy-4-vinylphenyl)oxalamide () highlights the oxalamide’s ability to coordinate metals. Structural comparisons reveal:

- Coordination Geometry : The oxalamide in the zinc complex acts as a tridentate ligand, forming bonds with Zn²⁺ ions, while the target compound lacks metal-binding substituents.

Tetrahydroquinoline Derivatives

Several compounds in , such as 4-(dimethylamino)cyclohex-1-en-1-yl and 1-methyl-1,2,3,6-tetrahydropyridin-4-yl, share structural motifs with the target compound:

- Substituent Position: The 6-yl position of the tetrahydroquinoline in the target compound may confer steric advantages over 4-yl-substituted analogs (e.g., improved binding pocket fit) .

Amine-Containing Initiators

compares ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate in resin systems, providing insights into dimethylamino group behavior:

- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in polymerization, suggesting that the target compound’s dimethylaminoethyl chain could similarly enhance electron-donating capacity.

- Solubility: The methacrylate derivative’s polar ester group improves water solubility compared to the target compound’s hydrophobic tetrahydroquinoline moiety .

Structural and Functional Comparison Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide?

- Methodological Answer : The synthesis of oxalamide derivatives typically involves multi-step reactions, including nucleophilic substitution, hydrogenation, and amide coupling. For example, tetrahydroquinoline intermediates can be synthesized via catalytic hydrogenation of nitro precursors using Pd/C under H₂, as described for analogous compounds . Allylation of the oxalamide moiety may require controlled conditions (e.g., anhydrous solvents like DMF, bases like triethylamine) to avoid side reactions. Purification via flash chromatography (e.g., Biotage systems) is critical to isolate high-purity products .

Q. How can the structure of this compound be confirmed, and what analytical techniques are most reliable?

- Methodological Answer : Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D experiments), Infrared Spectroscopy (IR) for functional group analysis, and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. For example, tetrahydroquinoline protons in the 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group exhibit distinct shifts in the δ 1.5–3.0 ppm range in ¹H NMR, while the oxalamide carbonyls appear near δ 160–170 ppm in ¹³C NMR .

Q. What are the preliminary biological activities observed for structurally similar oxalamide derivatives?

- Methodological Answer : Analogous compounds with tetrahydroquinoline and dimethylamino groups have shown activity as neuronal nitric oxide synthase (nNOS) inhibitors or in tumor-related pathways. For example, substituents like chlorophenyl or fluorophenyl groups enhance binding affinity to biological targets through hydrophobic interactions and π-π stacking . Initial assays should include enzyme inhibition studies (e.g., nNOS) and cytotoxicity screening (e.g., against cancer cell lines).

Advanced Research Questions

Q. How can reaction yields be optimized for the critical hydrogenation step in synthesizing the 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl intermediate?

- Methodological Answer : Hydrogenation of nitro or aromatic precursors (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one) requires precise control of:

- Catalyst loading : 10% Pd/C at 5–10 wt% of substrate.

- Reaction time : 24–48 hours under H₂ atmosphere.

- Solvent choice : Ethanol or methanol improves solubility and reduces side reactions.

Post-reaction, filtration through Celite and solvent evaporation under reduced pressure yield intermediates in >70% purity, with further purification via chromatography .

Q. What structural modifications to the oxalamide core could enhance bioavailability while retaining activity?

- Methodological Answer : Modifications include:

- Allyl group replacement : Substituting with bulkier alkyl groups (e.g., isobutyl) to improve lipophilicity .

- Tetrahydroquinoline substitution : Introducing electron-withdrawing groups (e.g., fluoro) at the 6-position to modulate electronic effects and binding affinity .

- Dimethylamino group optimization : Replacing with cyclic amines (e.g., piperazine) to alter basicity and solubility .

Computational modeling (e.g., docking studies) and logP measurements guide these modifications.

Q. How should researchers address contradictory data in biological activity assays for this compound?

- Methodological Answer : Contradictions may arise from:

- Assay conditions : Variability in pH, temperature, or cell lines. Standardize protocols using controls like known nNOS inhibitors .

- Compound stability : Hydrolysis of the oxalamide moiety under acidic/basic conditions can generate inactive byproducts. Stability studies (HPLC monitoring) under physiological pH (7.4) are essential .

- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .

Q. What strategies mitigate solubility challenges during in vitro and in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce phosphate or acetate groups at the oxalamide nitrogen to enhance aqueous solubility .

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins for in vitro assays.

- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability in animal models .

Solubility parameters (LogS) should be calculated computationally (e.g., using ACD/Labs) and validated experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.